molecular formula C12H14FNO4 B7870436 4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran

4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B7870436
M. Wt: 255.24 g/mol
InChI Key: KRUHPJIDCSJFDQ-UHFFFAOYSA-N
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Description

4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H14FNO4 and a molecular weight of 255.24 g/mol It is characterized by the presence of a tetrahydropyran ring, a fluorine atom, and a nitro group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-fluoro-2-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-((3-Amino-2-nitrophenoxy)methyl)tetrahydro-2H-pyran.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran can be compared with similar compounds such as:

    4-((3-Fluoro-5-nitrophenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with the nitro group in a different position.

    4-((3-Chloro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran: Contains a chlorine atom instead of a fluorine atom.

    4-((3-Fluoro-2-aminophenoxy)methyl)tetrahydro-2H-pyran: Contains an amino group instead of a nitro group.

Properties

IUPAC Name

4-[(3-fluoro-2-nitrophenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c13-10-2-1-3-11(12(10)14(15)16)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUHPJIDCSJFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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